molecular formula C13H8FNO5 B6399178 3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid CAS No. 1261949-72-7

3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6399178
CAS No.: 1261949-72-7
M. Wt: 277.20 g/mol
InChI Key: PODDJXLGESXACF-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a benzoic acid core substituted with a fluoro-hydroxyphenyl group and a nitro group, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(4-7)15(19)20/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODDJXLGESXACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689459
Record name 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-72-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5′-fluoro-2′-hydroxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoro-2-hydroxybenzoic acid to introduce the nitro group at the 5-position. This is followed by a coupling reaction with a suitable benzoic acid derivative to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-hydroxy-3-nitroacetophenone
  • Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
  • 5-Fluoro-2-hydroxyphenyl)phenol

Uniqueness

3-(5-Fluoro-2-hydroxyphenyl)-5-nitrobenzoic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .

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